molecular formula C11H10F4O2 B1401354 3-[2-Fluoro-5-methyl-4-(trifluoromethyl)phenyl]propionic acid CAS No. 1323966-25-1

3-[2-Fluoro-5-methyl-4-(trifluoromethyl)phenyl]propionic acid

Cat. No. B1401354
M. Wt: 250.19 g/mol
InChI Key: ZXGHBPAJUBOZLW-UHFFFAOYSA-N
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Description

3-[2-Fluoro-5-methyl-4-(trifluoromethyl)phenyl]propionic acid is a useful research chemical . It is used in the laboratory for various applications .


Synthesis Analysis

The synthesis of 3-[2-Fluoro-5-methyl-4-(trifluoromethyl)phenyl]propionic acid and its derivatives involves several steps. For example, the intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .


Molecular Structure Analysis

The molecular formula of 3-[2-Fluoro-5-methyl-4-(trifluoromethyl)phenyl]propionic acid is C11H10F4O2 . The molecular weight is 250.19 g/mol .


Chemical Reactions Analysis

In the field of agrochemicals and pharmaceuticals, trifluoromethylpyridine (TFMP) derivatives, which include 3-[2-Fluoro-5-methyl-4-(trifluoromethyl)phenyl]propionic acid, are used in various chemical reactions. For example, in the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .

Scientific Research Applications

Synthesis and Modification in Chemical Research

  • Research by Sokolov and Aksinenko (2012) explored the modification of biologically active amides and amines with fluorine-containing heterocycles, highlighting the potential of fluorine-containing compounds like 3-[2-Fluoro-5-methyl-4-(trifluoromethyl)phenyl]propionic acid in synthesizing novel chemical structures (Sokolov & Aksinenko, 2012).

Pathways for Synthesizing Fluorinated Compounds

  • Goj and Haufe (2006) demonstrated new synthetic routes to 2-Fluoro-2-phenylalkanoic acids, suggesting methods that could be relevant to synthesizing related fluorinated compounds (Goj & Haufe, 2006).

High-Performance Materials

  • Huang et al. (2007) synthesized novel arylene ether polymers with 2-trifluoromethyl activation, demonstrating the application of fluorinated compounds in creating materials with high thermal stability and solubility in organic solvents (Huang et al., 2007).

Enzymatic Synthesis

  • Terao et al. (2003) described the enzymatic synthesis of α-Methyl-α-(2-fluoro-4-biphenylyl)propionic acid (flurbiprofen), which indicates the potential of using enzymes in the synthesis of similar fluorinated compounds (Terao et al., 2003).

Synthesis of Novel Polyimides

  • Yin et al. (2005) synthesized new fluorine-containing polyimides, which illustrates the use of fluorinated compounds in advanced polymer synthesis with excellent thermal stability and mechanical properties (Yin et al., 2005).

Radiopharmaceutical Applications

  • Luo et al. (2019) automated the synthesis of a PET radiopharmaceutical for imaging sphingosine-1 phosphate receptor 1, using a fluorinated compound, showcasing its application in medical imaging technology (Luo et al., 2019).

Safety And Hazards

3-[2-Fluoro-5-methyl-4-(trifluoromethyl)phenyl]propionic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of 3-[2-Fluoro-5-methyl-4-(trifluoromethyl)phenyl]propionic acid and its derivatives are promising. It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

3-[2-fluoro-5-methyl-4-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F4O2/c1-6-4-7(2-3-10(16)17)9(12)5-8(6)11(13,14)15/h4-5H,2-3H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGHBPAJUBOZLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(F)(F)F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501183096
Record name Benzenepropanoic acid, 2-fluoro-5-methyl-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501183096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-Fluoro-5-methyl-4-(trifluoromethyl)phenyl]propionic acid

CAS RN

1323966-25-1
Record name Benzenepropanoic acid, 2-fluoro-5-methyl-4-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1323966-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanoic acid, 2-fluoro-5-methyl-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501183096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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